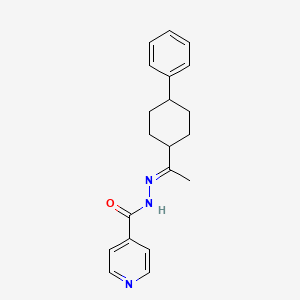![molecular formula C13H11ClN2O3 B2809280 3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 957298-89-4](/img/structure/B2809280.png)
3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Chlorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a part of the Thermo Scientific Chemicals product portfolio .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)propionic acid” can be represented by the SMILES string OC(=O)CCC1=CC=CC(Cl)=C1 . This indicates that the compound contains a carboxylic acid group attached to a propyl chain, which is further connected to a chlorophenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid” are not available, similar compounds such as pyrazolines have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)propionic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 306.6±17.0 °C at 760 mmHg, and a melting point of 72-76 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : One study demonstrates the synthesis of 3-aryl(heteryl)-4-formylpyrazoles through condensation with malonic acid, resulting in 3-[3-aryl(heteryl)pyrazol-4-yl]propenoic acids. These compounds are then reduced to propanoic acids and further converted into acyl chlorides, esters, and amides, showcasing the versatility of these compounds in chemical synthesis (Bratenko et al., 2002).
- Structural Characterization : Another study focuses on the structural characterization of pyrazole derivatives, including "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," highlighting the importance of crystallography in determining the structures of such compounds (Kumarasinghe et al., 2009).
Biological Activity
- Antiproliferative Properties : Novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including those similar in structure to the subject compound, have been synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. These studies suggest potential therapeutic applications of such compounds in cancer treatment (Pantelić et al., 2021).
Molecular Interactions and Mechanisms
- Mechanism of Action : Research on indole-based inhibitors similar in function to the subject compound has led to the identification of compounds that inhibit cytosolic phospholipase A2α, a crucial enzyme involved in inflammatory processes. These studies contribute to understanding the molecular mechanisms of action and the development of novel anti-inflammatory drugs (Tomoo et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-3-1-2-9(6-11)13-10(8-17)7-16(15-13)5-4-12(18)19/h1-3,6-8H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHOLACDNJKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)

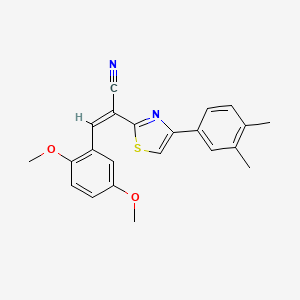
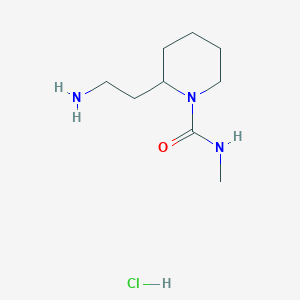
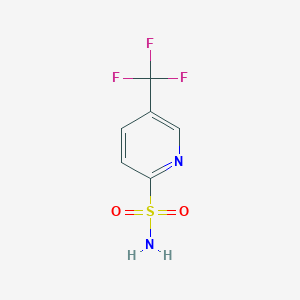
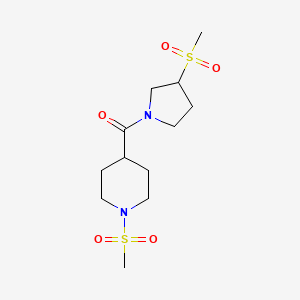
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

